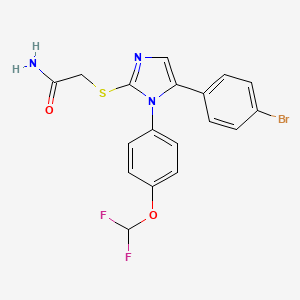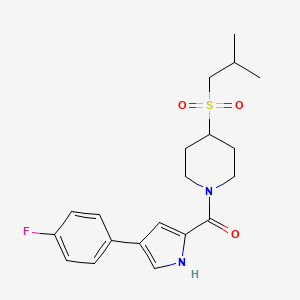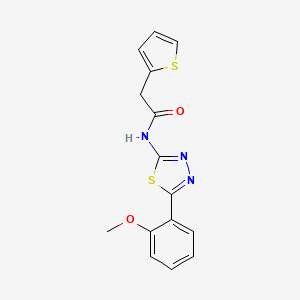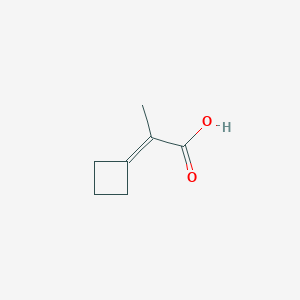![molecular formula C15H11NaO4S B2866930 Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate CAS No. 95590-78-6](/img/structure/B2866930.png)
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is an organic compound with the molecular formula C15H11NaO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylprop-2-enoyl group and a benzene-1-sulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate typically involves the reaction of 4-[(2E)-3-phenylprop-2-enoyl]benzenesulfonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-[(2E)-3-phenylprop-2-enoyl]benzenesulfonic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The sulfonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium azide (NaN3) or halogenating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl fluorides and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The sulfonate group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality.
Sodium benzenesulfonate: Another compound with a sulfonate group but lacking the phenylprop-2-enoyl moiety.
Uniqueness
Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate is unique due to its specific structure, which combines a phenylprop-2-enoyl group with a benzene-1-sulfonate group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
sodium;4-[(E)-3-phenylprop-2-enoyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4S.Na/c16-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)20(17,18)19;/h1-11H,(H,17,18,19);/q;+1/p-1/b11-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPXFQNXBCIRIJ-ICSBZGNSSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2866847.png)


![N-tert-butyl-4-[(3-methoxybenzenesulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2866850.png)
![N-(1,3-benzodioxol-5-yl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2866851.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methoxybenzamide](/img/structure/B2866854.png)
![1,7-dimethyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866857.png)


![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866861.png)




